Cas no 1361725-23-6 ((3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

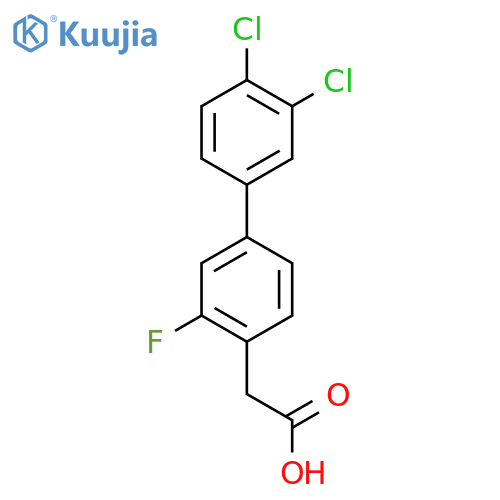

1361725-23-6 structure

商品名:(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

CAS番号:1361725-23-6

MF:C14H9Cl2FO2

メガワット:299.124465703964

CID:4993728

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

-

- インチ: 1S/C14H9Cl2FO2/c15-11-4-3-8(5-12(11)16)9-1-2-10(7-14(18)19)13(17)6-9/h1-6H,7H2,(H,18,19)

- InChIKey: GNFJRUNONNSUDN-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C1C=CC(CC(=O)O)=C(C=1)F)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 327

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 37.3

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011007917-1g |

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid |

1361725-23-6 | 97% | 1g |

1,460.20 USD | 2021-07-05 | |

| Alichem | A011007917-250mg |

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid |

1361725-23-6 | 97% | 250mg |

489.60 USD | 2021-07-05 | |

| Alichem | A011007917-500mg |

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid |

1361725-23-6 | 97% | 500mg |

855.75 USD | 2021-07-05 |

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1361725-23-6 ((3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2279938-29-1(Alkyne-SS-COOH)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量